6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide
Description
Properties
IUPAC Name |
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O/c16-8-14-19-13-6-5-9(17)7-11(13)15(20(14)21)10-3-1-2-4-12(10)18/h1-7,14,21H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTLDTBBFIQWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(N2O)CCl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The primary method for synthesizing 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide involves a three-step sequence starting from 2-amino-5-chlorobenzophenone. This route, detailed in U.S. Patent 3,932,325 , proceeds through chloroacetylation, iminochloride formation, and cyclization (Figure 1).
Key Reaction Steps:
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Chloroacetylation : 2-Amino-5-chlorobenzophenone reacts with chloroacetyl chloride in ethyl acetate under basic conditions (3 N NaOH) at 15–25°C for 1–4 hours to yield 2-chloroacetamido-5-chlorobenzophenone.
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Iminochloride Formation : The chloroacetamide intermediate is treated with thionyl chloride (or phosgene/pentachloride) in methylene chloride/pyridine under reflux (40–42°C, 18–20 hours) to form 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone.
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Cyclization : Reaction with hydroxylamine hydrochloride in pyridine at 25–40°C for 20–48 hours induces cyclization, yielding the target compound.
Optimization and Variants
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Solvent Systems : Ethyl acetate is preferred for chloroacetylation due to its miscibility with aqueous NaOH and moderate polarity. Alternatives like benzene or chloroform require higher temperatures (60–80°C) but offer comparable yields.
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Reagent Alternatives : Phosphorus pentachloride or phosgene can replace thionyl chloride in iminochloride formation, though thionyl chloride ensures higher reproducibility.
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Isolation : The final product is isolated via hexane crystallization (60.6% yield) or as a hydrochloride salt (m.p. 112–122°C).
Table 1: Reaction Conditions for Chloroacetylation-Cyclization Route
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, NaOH | Ethyl acetate | 15–25°C | 1.5 hr | 85–90% |
| Iminochloride | Thionyl chloride, Pyridine | Methylene chloride | 40–42°C | 18–20 hr | 75–80% |
| Cyclization | Hydroxylamine HCl, Pyridine | Methylene chloride | 25–40°C | 48 hr | 60.6% |
Orthoester-Mediated Synthesis from 2-Amino-5-chloro-2'-fluorobenzophenone
Alternative Pathway
A distinct approach, disclosed in U.S. Patent 5,831,089 , utilizes 2-amino-5-chloro-2'-fluorobenzophenone and an orthoester (e.g., Cl–CH₂–C(OEt)₃) under acid catalysis (Figure 2).
Reaction Mechanism:
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Alkoxy Intermediate Formation : The benzophenone reacts with the orthoester in acetic acid at 55–65°C under reduced pressure to form an alkoxy intermediate.
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Hydroxylamine Cyclization : The intermediate is treated with hydroxylamine (40% aqueous) at 0°C in methanol, leading to cyclization and subsequent oxidation to the quinazoline 3-oxide.
Advantages and Limitations
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Catalyst Efficiency : Acetic acid (pKa ~4.8) is optimal for orthoester activation, while stronger acids (e.g., trifluoroacetic acid) accelerate side reactions.
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Yield : This method achieves ~70% overall yield but requires stringent temperature control during hydroxylamine addition to prevent over-oxidation.
Table 2: Orthoester Route Reaction Parameters
| Parameter | Details |
|---|---|
| Orthoester | Cl–CH₂–C(OEt)₃ |
| Catalyst | Acetic acid (1.5 equiv) |
| Temperature | 55–65°C (reflux under reduced pressure) |
| Cyclization Solvent | Methanol |
| Final Yield | 70% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
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Chloroacetylation Route : Higher scalability due to straightforward isolation steps and commercially available starting materials. However, the 48-hour cyclization limits throughput.
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Orthoester Route : Faster cyclization (24 hours) but requires specialized orthoesters and precise pH control, increasing production costs.
Byproduct Formation
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Iminochloride Route : Trace impurities include unreacted chloroacetamide (≤2%) and dimerized quinazoline derivatives, removable via recrystallization.
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Orthoester Route : Over-oxidation to quinazoline N-oxide derivatives occurs if hydroxylamine is in excess, necessitating careful stoichiometry.
Structural and Spectroscopic Characterization
Key Analytical Data
Stability Considerations
The compound is stable under nitrogen at −20°C but degrades in humid conditions due to hydrolysis of the chloromethyl group.
Industrial Applications and Derivatives
The quinazoline 3-oxide scaffold is a precursor to anxiolytic agents like midazolam. Its chloromethyl group enables further functionalization via nucleophilic substitution, making it invaluable for structure-activity relationship (SAR) studies .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the synthesis of Midazolam , a widely used anesthetic and sedative agent . The compound's structure allows for modifications that enhance its pharmacological properties.
Case Study: Midazolam Synthesis
In a study by Laviana et al. (2003), the compound was utilized as an intermediate in the production of Midazolam, highlighting its significance in developing new anesthetic agents . The synthesis pathway involved multi-step organic reactions, emphasizing the compound's role in medicinal applications.
Research indicates that compounds within the quinazoline family, including this compound, exhibit potential biological activities such as antimicrobial and anticancer properties . The presence of halogen substituents may enhance interaction with biological targets.
Organic Synthesis
The compound is also used as a building block in organic chemistry for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as electrophilic aromatic substitution—makes it versatile in creating new compounds .
Synthesis Route Overview
The typical synthesis involves:
- Cyclization : Formation of the quinazoline core from anthranilic acid derivatives.
- Substituent Introduction : Chlorination and fluorination through electrophilic aromatic substitution.
- Hydroxylation : Using oxidizing agents to introduce functional groups necessary for biological activity.
Industrial Applications
In addition to its use in pharmaceuticals, this compound finds applications in developing specialty chemicals and agrochemicals. Its unique chemical structure allows it to be tailored for specific industrial needs .
Mechanism of Action
The mechanism of action of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of chlorine, fluorine, and hydroxyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Fluorophenyl vs. Phenyl Substituents
Fluorine’s electron-withdrawing nature may improve metabolic stability and receptor binding in drug candidates .
Role of the N-Oxide Functional Group
The N-oxide moiety increases polarity and solubility compared to the non-oxide derivative (). This modification can alter pharmacokinetic properties, such as bioavailability, but may also introduce instability under reducing conditions .
Bulkier Aromatic Substituents
The 2-naphthyl-substituted analog () exhibits 63.6% structural similarity to the target compound but demonstrates enhanced antitumor activity, likely due to improved hydrophobic interactions with biological targets .
Heterocycle Scaffold Variations
Key Research Findings
- Antitumor Potential: The naphthyl-substituted quinazoline N-oxide () showed promising activity in preclinical models, suggesting that aromatic bulk correlates with efficacy in oncology .
- CNS Applications: The non-oxide quinazoline derivative () is being explored for central nervous system disorders, highlighting the N-oxide’s role in modulating blood-brain barrier penetration .
- Impurity Profiling : Impurity B () serves as a critical reference standard in quality control, emphasizing the need for precise synthetic routes to avoid structural deviations .
Biological Activity
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide, with the CAS number 60656-72-6, is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure includes various substituents that may influence its interaction with biological targets.
- Molecular Formula : C15H11Cl2FN2O
- Molecular Weight : 325.17 g/mol
- IUPAC Name : this compound
- Synonyms : KOEUNFSLKWJAFJ-UHFFFAOYSA-N
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms may enhance its binding affinity and specificity, potentially leading to modulation of various biological pathways.
Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess the ability to inhibit bacterial growth. The exact mechanism often involves interference with bacterial cell wall synthesis or protein function.
Anticancer Activity
Several studies have explored the anticancer potential of quinazoline derivatives. The compound may induce apoptosis in cancer cells through various pathways:
- Inhibition of Kinases : Many quinazolines act as kinase inhibitors, which are crucial in cancer cell signaling.
- Cell Cycle Arrest : Compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
-
Study on Antimicrobial Activity :
- A study investigated the efficacy of various quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with similar structures exhibited substantial inhibition zones, suggesting potential therapeutic applications in treating infections caused by these pathogens.
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Anticancer Research :
- In vitro studies demonstrated that quinazoline compounds can significantly reduce the viability of several cancer cell lines, including breast and lung cancers. These studies highlighted the importance of structural modifications in enhancing anticancer activity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Kinase Inhibition | Blockage of cancer signaling |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives.
- Substituent Introduction : Electrophilic aromatic substitution reactions for adding chlorine and fluorine groups.
- Hydroxylation : Introduction of hydroxyl groups through oxidation reactions.
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in developing drugs targeting specific biological pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide, and what are their key limitations?
- Methodology : The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with chloroacetyl chloride, followed by halogenation and oxidation. A critical limitation is the low yield (~30–40%) during the final oxidation step due to competing side reactions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often required .
- Data Insight : Modifications such as microwave-assisted synthesis or using alternative oxidizing agents (e.g., meta-chloroperbenzoic acid instead of H₂O₂) have been explored but require rigorous optimization to avoid over-oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR resolves the dihydroquinazoline ring conformation and confirms substitution patterns (e.g., 2-fluorophenyl proton splitting at δ 7.2–7.8 ppm).
- XRD : Single-crystal X-ray diffraction (using SHELX programs) is critical for confirming the 3-oxide configuration and stereochemistry .
Q. What are the primary biological targets or activities reported for this compound?
- Methodology : In vitro assays highlight its role as a H₄ receptor antagonist (IC₅₀ = 120 nM) and potential anti-inflammatory agent (COX-2 inhibition at 10 µM). However, cytotoxicity (HeLa cell IC₅₀ = 8 µM) limits therapeutic utility without structural optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodology :
Pharmacokinetic Profiling : Measure plasma stability (e.g., hepatic microsomal assays) to identify rapid metabolism.
Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
Species-Specific Differences : Compare receptor binding affinity across species (e.g., human vs. murine H₄ receptors) .
- Data Insight : A 2022 study noted a 5-fold lower in vivo efficacy in mice compared to in vitro human cell models, attributed to poor blood-brain barrier penetration .
Q. What strategies optimize the synthetic yield of the 3-oxide moiety while minimizing side products?
- Methodology :
- Oxidant Screening : Compare H₂O₂, dimethyldioxirane, and ozone. Dimethyldioxirane increases yield to 65% but requires anhydrous conditions.
- Temperature Control : Lower reaction temperatures (−10°C) reduce epoxidation of the chloromethyl group .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for H₄ receptors?
- Methodology :
Docking Studies : Use AutoDock Vina to map interactions between the 2-fluorophenyl group and receptor subpockets.
MD Simulations : Assess binding stability over 100 ns trajectories.
QSAR : Correlate substituent electronegativity (e.g., replacing Cl with CF₃) with IC₅₀ values .
- Data Insight : A 2023 study identified that para-substitution on the phenyl ring improves H₄ affinity but increases off-target binding to 5-HT₂A receptors .
Q. What analytical methods are recommended for detecting this compound as a pharmaceutical impurity?
- Methodology :
- HPLC-UV : Use a Phenomenex Luna C8 column (4.6 × 250 mm, 5 µm) with 0.1% phosphoric acid/methanol (60:40) at 1.0 mL/min; detection at 254 nm.
- LC-MS/MS : MRM transition m/z 335 → 154 (CE = 25 eV) for quantification at ppm levels .
Methodological Notes
- Synthesis Optimization : Prioritize reaction scale-up studies to assess reproducibility under GMP-like conditions .
- Structural Analysis : Combine XRD with DFT calculations (e.g., Gaussian 16) to predict electronic effects of substituents on reactivity .
- Biological Profiling : Use CRISPR-edited cell lines (e.g., H₄ receptor knockouts) to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
